N-benzyl-4-cyclohexylbenzene-1-sulfonamide
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Overview
Description
N-benzyl-4-cyclohexylbenzene-1-sulfonamide is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl group (SO₂) attached to an amine group (NH₂). These compounds have a wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their diverse chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-cyclohexylbenzene-1-sulfonamide typically involves the reaction of a sulfonyl chloride with an amine. One common method is the oxidative coupling of thiols and amines, which provides a straightforward route to sulfonamides . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide (H₂O₂) and catalysts like copper complexes .
Industrial Production Methods
In industrial settings, the production of sulfonamides can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-cyclohexylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfonyl chlorides using oxidizing agents like N-chlorosuccinimide (NCS).
Reduction: Reduction of the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), N-chlorosuccinimide (NCS).
Reducing Agents: Lithium aluminum hydride (LiAlH₄).
Catalysts: Copper complexes, microwave irradiation.
Major Products
The major products formed from these reactions include sulfonyl chlorides, sulfides, and various substituted sulfonamides .
Scientific Research Applications
N-benzyl-4-cyclohexylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-4-cyclohexylbenzene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning . This can lead to various biological effects, such as antibacterial activity by inhibiting dihydropteroate synthase, an enzyme involved in folate synthesis .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: A commonly used veterinary drug with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Indole-sulfonamides: Known for their diverse biological activities, including anticancer and antiviral properties.
Uniqueness
N-benzyl-4-cyclohexylbenzene-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexyl and benzyl groups provide additional steric hindrance and hydrophobic interactions, potentially enhancing its binding affinity and specificity for certain molecular targets .
Properties
IUPAC Name |
N-benzyl-4-cyclohexylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c21-23(22,20-15-16-7-3-1-4-8-16)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1,3-4,7-8,11-14,17,20H,2,5-6,9-10,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFJZYILCAYEEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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